molecular formula C4H5NO4 B14600768 3-(Carboxyamino)prop-2-enoic acid CAS No. 61212-33-7

3-(Carboxyamino)prop-2-enoic acid

Cat. No.: B14600768
CAS No.: 61212-33-7
M. Wt: 131.09 g/mol
InChI Key: ILTLVBZTBZMGKN-UHFFFAOYSA-N
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Description

3-(Carboxyamino)prop-2-enoic acid is a carboxylic acid derivative characterized by a prop-2-enoic acid backbone substituted with a carboxyamino (-NH-COOH) functional group. These compounds are often synthesized via condensation reactions involving anhydrides and amines or through nucleophilic additions , with applications in pharmaceuticals and materials science.

Properties

CAS No.

61212-33-7

Molecular Formula

C4H5NO4

Molecular Weight

131.09 g/mol

IUPAC Name

3-(carboxyamino)prop-2-enoic acid

InChI

InChI=1S/C4H5NO4/c6-3(7)1-2-5-4(8)9/h1-2,5H,(H,6,7)(H,8,9)

InChI Key

ILTLVBZTBZMGKN-UHFFFAOYSA-N

Canonical SMILES

C(=CNC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxyamino)prop-2-enoic acid can be achieved through several methods. One common approach involves the reaction of acrylic acid with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carboxyamino group.

Industrial Production Methods

Industrial production of this compound often involves the large-scale oxidation of propylene, which is a byproduct of ethylene and gasoline production. This method is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxyamino)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The carboxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Carboxyamino)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(Carboxyamino)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

The carboxyamino group in 3-(Carboxyamino)prop-2-enoic acid distinguishes it from other prop-2-enoic acid derivatives. Key comparisons include:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight Key Applications/Properties Reference
3-(4-Aminophenyl)prop-2-enoic acid 4-aminophenyl C₉H₉NO₂ 163.18 Isolated from natural sources; potential bioactive agent
(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid 3,4-dihydroxyphenyl C₉H₈O₄ 180.16 Antioxidant properties; used in multimodal chemical representation studies
3-(4-Bromobenzoyl)prop-2-enoic acid 4-bromobenzoyl C₁₀H₇BrO₃ 271.07 Precursor for heterocyclic synthesis (e.g., nicotinate derivatives)
3-[(2-Fluoroanilino)carbonyl]prop-2-enoic acid 2-fluoroanilino-carbonyl C₁₀H₈FNO₃ 209.18 Anti-inflammatory and enzymatic inhibition potential; exhibits intramolecular hydrogen bonding
3-Amino-2-(oxalylamino)propanoyl acid Oxalylamino and amino groups C₅H₇N₃O₅ 189.13 Biosynthetic and bioactive relevance (e.g., enzyme interactions)

Key Observations :

  • Bioactivity: Carboxyamino derivatives (e.g., ) and aminophenyl analogs (e.g., ) are linked to therapeutic applications, including anti-inflammatory and enzymatic inhibition.
  • Synthetic Utility : Brominated and benzoyl-substituted derivatives (e.g., ) serve as intermediates in heterocyclic synthesis.
  • Hydrogen Bonding: The carboxyamino group facilitates intramolecular hydrogen bonding (e.g., O–H⋯O in ), influencing crystallinity and stability.
Physicochemical Properties
  • Solubility: Carboxyamino and hydroxyl-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polar functional groups.
  • Thermal Stability: Aroyl-substituted derivatives (e.g., ) show enhanced stability under thermal conditions compared to amino-substituted analogs.
  • Crystallinity : Compounds with planar structures (e.g., COC=CCOOH moiety in ) form well-defined crystals, critical for X-ray diffraction studies .

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